molecular formula C17H11F3N2O3 B2371265 3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 477512-22-4

3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2371265
CAS No.: 477512-22-4
M. Wt: 348.281
InChI Key: HCYIGKCREZNGAZ-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or interfere with DNA replication, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the trifluoromethyl group and the benzamido group enhances its biological activity and makes it a valuable compound for drug development .

Properties

IUPAC Name

3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)10-5-3-4-9(8-10)16(24)22-13-11-6-1-2-7-12(11)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYIGKCREZNGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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